Pepa
Overview
Description
4-Phenylethynyl phthalic anhydride, commonly referred to as PEPA, is an organic compound with the molecular formula C16H8O3. It is a colorless to light yellow crystalline powder that is soluble in organic solvents such as ethanol, dimethylformamide, and dichloromethane, but insoluble in water . This compound is widely used in chemical synthesis, particularly in the preparation of polyimide polymer materials due to its high-temperature stability and excellent electrical insulation properties .
Preparation Methods
The synthesis of 4-Phenylethynyl phthalic anhydride typically involves the following steps :
Preparation of Phthalic Dianhydride: Phthalic anhydride is reacted with zinc ash in the presence of cuprous chloride to obtain phthalic dianhydride.
Reaction with Phenylacetylene: Phthalic dianhydride is then reacted with phenylacetylene to generate 4-Phenylethynyl phthalic anhydride.
For industrial production, the process involves heating the reactants to specific temperatures and maintaining the reaction conditions for several hours to ensure complete conversion .
Chemical Reactions Analysis
4-Phenylethynyl phthalic anhydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The phenylethynyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Phenylethynyl phthalic anhydride has several scientific research applications :
Chemistry: It is used as a reagent in organic synthesis to prepare various organic compounds, including drugs, pigments, and dyes.
Biology: The compound is used in the study of biological systems, particularly in the development of new materials with specific biological properties.
Medicine: It is used in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: The compound is used in the production of polyimide polymer materials, which are known for their high-temperature stability and excellent electrical insulation properties.
Mechanism of Action
The mechanism of action of 4-Phenylethynyl phthalic anhydride involves its ability to act as a flame retardant and smoke suppressant. The compound produces acid and acts as a gas source, leading to the formation of voluminous char that acts as a thermal shield . In the vapor phase, it alters exothermic reactions responsible for combustion by consuming highly reactive free radicals. In the condensed phase, it redirects chemical reactions to produce phosphoric acid, enhancing foamed char formation .
Comparison with Similar Compounds
4-Phenylethynyl phthalic anhydride can be compared with other similar compounds such as:
Aniracetam: A nootropic compound that also modulates AMPA receptors but is less potent than 4-Phenylethynyl phthalic anhydride.
Cyclothiazide: Another AMPA receptor modulator with a different mechanism of action compared to 4-Phenylethynyl phthalic anhydride.
The uniqueness of 4-Phenylethynyl phthalic anhydride lies in its high-temperature stability, excellent electrical insulation properties, and its ability to act as a flame retardant and smoke suppressant .
Properties
IUPAC Name |
2-[4-[2-(benzenesulfonamido)ethylsulfanyl]-2,6-difluorophenoxy]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N2O4S2/c17-13-8-11(9-14(18)16(13)24-10-15(19)21)25-7-6-20-26(22,23)12-4-2-1-3-5-12/h1-5,8-9,20H,6-7,10H2,(H2,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTACSIONMHMRPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCSC2=CC(=C(C(=C2)F)OCC(=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60424960 | |
Record name | 2-(2,6-Difluoro-4-((2-((phenylsulfonyl)amino)ethyl)thio)phenoxy)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60424960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141286-78-4 | |
Record name | 4-[2-(Phenylsulfonylamino)ethylthio]-2,6-difluorophenoxyacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=141286-78-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pepa | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141286784 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2,6-Difluoro-4-((2-((phenylsulfonyl)amino)ethyl)thio)phenoxy)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60424960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PEPA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S4PR7A8JS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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